molecular formula C7H6N2O5 B13025922 4-Methoxy-5-nitronicotinic acid

4-Methoxy-5-nitronicotinic acid

Cat. No.: B13025922
M. Wt: 198.13 g/mol
InChI Key: XDWLCHCIRIYKQA-UHFFFAOYSA-N
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Description

4-Methoxy-5-nitronicotinic acid is a chemical compound with the molecular formula C7H6N2O5 It is a derivative of nicotinic acid, featuring a methoxy group at the 4-position and a nitro group at the 5-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-5-nitronicotinic acid typically involves the nitration of 4-methoxynicotinic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The choice of solvents, temperature control, and reaction time are critical factors in optimizing the yield and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-5-nitronicotinic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 4-Methoxy-5-aminonicotinic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives with additional functional groups.

Scientific Research Applications

4-Methoxy-5-nitronicotinic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Methoxy-5-nitronicotinic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may influence the compound’s solubility and membrane permeability, affecting its bioavailability and distribution within the body.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxynicotinic acid: Lacks the nitro group at the 5-position.

    5-Nitronicotinic acid: Lacks the methoxy group at the 4-position.

    4-Hydroxy-5-nitronicotinic acid: Features a hydroxy group instead of a methoxy group at the 4-position.

Uniqueness

4-Methoxy-5-nitronicotinic acid is unique due to the presence of both the methoxy and nitro groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions and reactivity patterns that are not observed in similar compounds lacking one or both of these groups.

Properties

Molecular Formula

C7H6N2O5

Molecular Weight

198.13 g/mol

IUPAC Name

4-methoxy-5-nitropyridine-3-carboxylic acid

InChI

InChI=1S/C7H6N2O5/c1-14-6-4(7(10)11)2-8-3-5(6)9(12)13/h2-3H,1H3,(H,10,11)

InChI Key

XDWLCHCIRIYKQA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=NC=C1C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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